molecular formula C12H22O B12652805 Decahydro-alpha-methylnaphthalene-1-methanol CAS No. 93963-34-9

Decahydro-alpha-methylnaphthalene-1-methanol

Cat. No.: B12652805
CAS No.: 93963-34-9
M. Wt: 182.30 g/mol
InChI Key: RWNIDCZYUGZZQU-UHFFFAOYSA-N
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Description

Decahydro-alpha-methylnaphthalene-1-methanol is a chemical compound with the molecular formula C12H22O. It is a secondary alcohol derived from decahydronaphthalene, which is a saturated hydrocarbon. This compound is known for its unique structure, which includes a hydroxyl group attached to a decahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-alpha-methylnaphthalene-1-methanol typically involves the hydrogenation of alpha-methylnaphthalene followed by the introduction of a hydroxyl group. The hydrogenation process requires high pressure and the presence of a catalyst, such as palladium or platinum, to facilitate the addition of hydrogen atoms to the naphthalene ring. The hydroxylation step can be achieved using various reagents, such as osmium tetroxide or potassium permanganate, under controlled conditions to ensure the selective formation of the secondary alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Decahydro-alpha-methylnaphthalene-1-methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to form decahydro-alpha-methylnaphthalene using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of decahydro-alpha-methylnaphthalene.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Decahydro-alpha-methylnaphthalene-1-methanol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of decahydro-alpha-methylnaphthalene-1-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that influence the compound’s biological activity. The pathways involved may include metabolic processes where the compound is oxidized or reduced, leading to the formation of active metabolites.

Comparison with Similar Compounds

Decahydro-alpha-methylnaphthalene-1-methanol can be compared with other similar compounds, such as:

    Decahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Alpha-methylnaphthalene: Contains an unsaturated naphthalene ring, making it more prone to hydrogenation reactions.

    Naphthalene-1-methanol: Contains an unsaturated naphthalene ring with a hydroxyl group, making it more reactive in oxidation reactions.

The uniqueness of this compound lies in its saturated ring system and the presence of a hydroxyl group, which imparts specific chemical and biological properties that are distinct from its unsaturated counterparts.

Properties

CAS No.

93963-34-9

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethanol

InChI

InChI=1S/C12H22O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h9-13H,2-8H2,1H3

InChI Key

RWNIDCZYUGZZQU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC2C1CCCC2)O

Origin of Product

United States

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